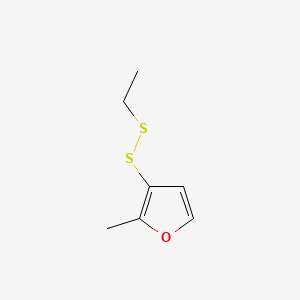

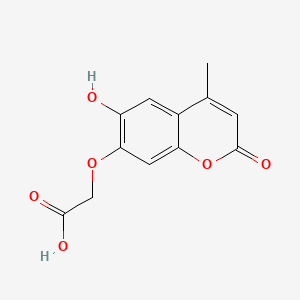

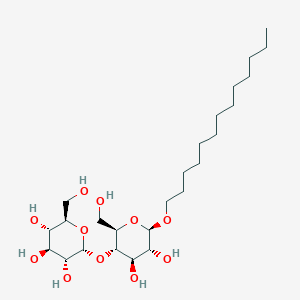

Tridecyl b-D-maltopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tridecyl b-D-maltopyranoside (TDMP) is a natural product found in many plants, fungi, and bacteria. It is a sugar-based molecule with a long chain of three carbon atoms. TDMP has been studied extensively for its potential as a therapeutic agent due to its ability to interact with proteins, carbohydrates, and lipids. Its primary application is in the synthesis of complex carbohydrates and the regulation of cell signaling pathways. The mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for TDMP research are discussed in

Applications De Recherche Scientifique

Membrane Protein Crystallization

Tridecyl β-D-maltopyranoside is instrumental in the crystallization of membrane proteins. It acts as an effective detergent that maintains protein solubility and prevents the formation of insoluble aggregates. This is crucial for obtaining high-quality crystals for X-ray crystallography, which is essential for determining the three-dimensional structures of membrane proteins .

Protein Purification

Due to its non-ionic nature, Tridecyl β-D-maltopyranoside is suitable for protein purification techniques. It helps in solubilizing proteins from biological membranes without denaturing them, thus preserving their biological activity. This property is particularly valuable in the purification of delicate proteins that are sensitive to ionic detergents .

Biochemical Assays

In biochemical assays, Tridecyl β-D-maltopyranoside can be used to solubilize cell membranes or organelles, allowing for the study of membrane-bound enzymes and receptors in a controlled environment. Its mild nature ensures that the integrity of the proteins is maintained during the assay procedures .

Pharmaceutical Applications

Tridecyl β-D-maltopyranoside finds application in drug delivery systems. It is commonly used as a surfactant for solubilizing and stabilizing various pharmaceutical compounds, thereby improving the bioavailability and delivery of drugs. This is particularly important for drugs with poor water solubility .

Cosmetic Formulations

In the cosmetic industry, Tridecyl β-D-maltopyranoside can be utilized as a surfactant in formulations due to its gentle and non-irritating properties. It helps in the formation of micelles, which can encapsulate oily substances, allowing for their easy removal from the skin or hair .

Food Industry

While specific applications of Tridecyl β-D-maltopyranoside in the food industry are not well-documented, its properties as a non-ionic surfactant could potentially be exploited for the emulsification and stabilization of food products. However, its use would be subject to regulatory approval and safety evaluations .

Environmental Applications

The potential environmental applications of Tridecyl β-D-maltopyranoside could include its use as a biodegradable surfactant for the remediation of contaminated sites. Its effectiveness in solubilizing hydrophobic compounds could be beneficial in cleaning up oil spills or other environmental contaminants .

Mécanisme D'action

Target of Action

Tridecyl β-D-maltopyranoside is primarily targeted at membrane proteins . These proteins play a crucial role in various cellular functions, including signal transduction, transport of molecules, and cell-cell interaction .

Mode of Action

As a non-ionic detergent and surfactant, Tridecyl β-D-maltopyranoside interacts with membrane proteins by solubilizing and stabilizing them . This interaction helps maintain the proteins in a soluble, monodispersed state, preventing them from forming insoluble aggregates .

Pharmacokinetics

As a surfactant, it is known to improve the bioavailability and delivery of drugs .

Result of Action

The primary result of Tridecyl β-D-maltopyranoside’s action is the maintenance of membrane proteins in a soluble, monodispersed state . This prevents the proteins from forming insoluble aggregates, which is particularly important in the successful crystallization of membrane proteins .

Action Environment

The action of Tridecyl β-D-maltopyranoside is influenced by environmental factors. For instance, in studies on membrane protein crystallization, it has been found that the presence of salt is necessary for Tridecyl β-D-maltopyranoside to effectively maintain protein solubility .

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-tridecoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-33-24-22(32)20(30)23(17(15-27)35-24)36-25-21(31)19(29)18(28)16(14-26)34-25/h16-32H,2-15H2,1H3/t16-,17-,18-,19+,20-,21-,22-,23-,24-,25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPRPDMVGIRGBV-IYBATYGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432745 |

Source

|

| Record name | Tridecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tridecyl b-D-maltopyranoside | |

CAS RN |

93911-12-7 |

Source

|

| Record name | Tridecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

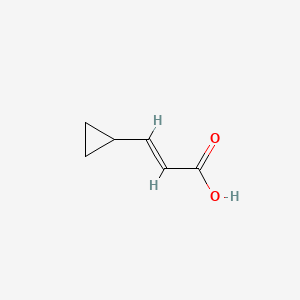

![[(2R,3R,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-3,4-dihydro-2H-pyran-2-yl]methoxy-tert-butyl-dimethylsilane](/img/structure/B1600141.png)